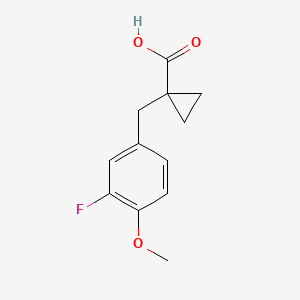
1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid, with the chemical formula C₁₂H₁₃FO₃, is a compound that combines a cyclopropane ring with a carboxylic acid group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, where an arylboron reagent reacts with an aryl halide in the presence of a palladium catalyst. Boron reagents like disiamylborane, dicyclohexylborane, and diisopinocamphenylborane are commonly employed in these reactions .
Industrial Production:: While specific industrial methods may vary, the synthesis typically involves optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity.
Chemical Reactions Analysis
Reactions:: 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (as mentioned earlier) and other functional group-specific reagents.
Major Products:: The major products formed depend on the specific reaction conditions. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or other reduced forms.
Scientific Research Applications
This compound finds applications across scientific disciplines:
Chemistry: As a versatile building block in organic synthesis.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the development of novel materials.
Mechanism of Action
The exact mechanism by which 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes.
Comparison with Similar Compounds
While uniqueness varies, this compound stands out due to its combination of fluorine and methoxy functionalities. Similar compounds include other cyclopropane carboxylic acids, but their specific substituents differentiate them.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c1-16-10-3-2-8(6-9(10)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
ZIGVACMFDJQSDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















